L-Methionine-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

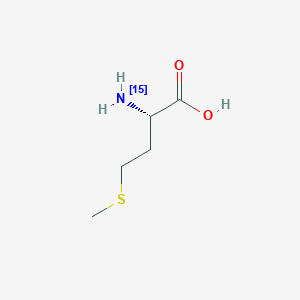

C5H11NO2S |

|---|---|

Molecular Weight |

150.21 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i6+1 |

InChI Key |

FFEARJCKVFRZRR-JGTYJTGKSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)[15NH2] |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Methionine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Methionine-¹⁵N, an essential amino acid isotopically labeled with Nitrogen-15. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their work. The guide details key physical and chemical characteristics, outlines experimental methodologies for their determination, and provides visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of L-Methionine-¹⁵N are summarized in the tables below. This data has been compiled from various reputable suppliers and chemical databases.

Table 1: General and Physical Properties of L-Methionine-¹⁵N

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁¹⁵NO₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 284 °C (decomposes) | [1] |

| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | [1] |

Table 2: Isotopic and Chemical Purity of L-Methionine-¹⁵N

| Property | Value | Source(s) |

| Isotopic Purity (¹⁵N) | 98 atom % | |

| Chemical Purity | 98% (CP) | |

| Mass Shift | M+1 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. It is important to note that while specific protocols for L-Methionine-¹⁵N are not extensively published, the following are adapted from established, general methods for amino acids and isotopically labeled compounds.

Determination of Melting Point

The melting point of L-Methionine-¹⁵N can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered L-Methionine-¹⁵N is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Determination of Solubility

The solubility of L-Methionine-¹⁵N can be assessed in various solvents to understand its behavior in different experimental conditions.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, DMSO) are selected.

-

Sample Preparation: A known excess amount of L-Methionine-¹⁵N is added to a fixed volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Quantification: The saturated solution is filtered to remove undissolved solid. The concentration of L-Methionine-¹⁵N in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of Molecular Weight and Isotopic Purity

Mass spectrometry is the primary technique for confirming the molecular weight and determining the isotopic purity of L-Methionine-¹⁵N.

Methodology:

-

Sample Preparation: A dilute solution of L-Methionine-¹⁵N is prepared in a suitable volatile solvent compatible with the mass spectrometer's ionization source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is used for analysis.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ions is measured. The molecular weight is confirmed from the mass of the most abundant isotopic peak.

-

Isotopic Purity Analysis: The relative abundances of the ¹⁴N- and ¹⁵N-containing molecular ions are measured. The isotopic purity is calculated as the percentage of the ¹⁵N-labeled species relative to the total amount of the compound.

Visualizing Workflows and Pathways

To aid in the understanding of experimental processes and biological context, the following diagrams have been generated using Graphviz.

Caption: Generalized workflow for determining physicochemical properties.

Caption: Overview of the L-methionine metabolic pathway.

References

A Technical Guide to the Synthesis and Isotopic Enrichment of L-Methionine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for synthesizing L-Methionine-¹⁵N, a critical tool in metabolic research, proteomics, and drug development. The incorporation of the stable, non-radioactive ¹⁵N isotope allows for precise tracing and quantification of methionine metabolism, protein turnover, and drug-target interactions. This document details common synthesis routes, isotopic enrichment strategies, and the analytical techniques used to verify incorporation.

Core Synthesis Methodologies

The production of L-Methionine-¹⁵N can be broadly categorized into three primary methods: enzymatic synthesis, microbial fermentation, and chemical synthesis. Each approach offers distinct advantages regarding yield, purity, cost, and scalability.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and efficient route to produce stereochemically pure L-amino acids. This method utilizes enzymes to catalyze the conversion of precursor molecules into the desired labeled product.

The most common enzymatic approach for L-Methionine-¹⁵N involves the reductive amination of its corresponding α-keto acid, α-keto-γ-(methyl-thio)butyrate.[1] The key components of this system are:

-

¹⁵N Source: ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) serves as the nitrogen donor, directly incorporating the heavy isotope into the amino acid.[1][2][3]

-

Enzyme Catalyst: NAD-dependent amino acid dehydrogenases, such as leucine dehydrogenase (LeuDH) or glutamate dehydrogenase (GDH), catalyze the amination reaction.[2]

-

Cofactor Regeneration: The reaction requires NADH as a cofactor. To make the process cost-effective, an NADH regeneration system, typically involving glucose and glucose dehydrogenase (GlcDH), is employed to continuously regenerate NADH from NAD+.

This method is valued for its high yields and stereospecificity, producing exclusively the L-isomer.

Microbial Fermentation

Microbial fermentation is a powerful and widely used technique for producing uniformly labeled amino acids and proteins. This method leverages the natural biosynthetic pathways of microorganisms, most commonly Escherichia coli or Corynebacterium glutamicum.

The core principle involves growing the microbes in a defined minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. The cells assimilate the ¹⁵N-ammonia, incorporating it into all nitrogen-containing biomolecules, including amino acids. By providing ¹³C-glucose as the carbon source, dual-labeled (¹³C, ¹⁵N) L-Methionine can also be produced.

This approach is highly cost-effective for producing uniformly labeled proteins for structural biology studies (e.g., NMR). However, it's important to note that high concentrations of ¹⁵N can sometimes slightly retard cell growth rates compared to ¹⁴N media.

Chemical Synthesis

While enzymatic and microbial methods are more common for producing the biologically active L-isomer, chemical synthesis routes also exist. The classical industrial synthesis of DL-methionine (a racemic mixture) starts from precursors like acrolein, methyl mercaptan, and hydrogen cyanide. To produce L-Methionine-¹⁵N, a ¹⁵N-labeled cyanide source or a labeled ammonia equivalent would be introduced during a process like the Strecker amino acid synthesis, followed by a resolution step to isolate the L-enantiomer. This method offers flexibility but can be complex, may use toxic reagents, and requires the crucial, often costly, step of separating the D and L isomers.

Isotopic Enrichment and Quantification

Achieving and verifying the desired level of isotopic enrichment is critical for the success of downstream applications.

Isotopic Enrichment Strategies

-

Uniform Labeling: As described in the microbial fermentation method, growing cells in a medium where all nitrogen is ¹⁵N results in uniform enrichment of all amino acids. This is the standard for many proteomics and NMR studies.

-

Specific Labeling: In some cases, only specific residues are targeted for labeling. This can be achieved by adding the desired ¹⁵N-labeled amino acid (e.g., L-Methionine-¹⁵N) to the growth medium just before inducing protein expression in the host organism. This method is cost-effective when only certain residues need to be probed.

Analytical Methods for Determining Isotopic Enrichment

Several analytical techniques are used to confirm and quantify the incorporation of ¹⁵N into L-Methionine.

-

Mass Spectrometry (MS): This is the most common method. The mass shift caused by the ¹⁵N isotope (M+1 for single incorporation) is readily detected.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acid to make it volatile. It offers excellent separation and sensitivity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that separates amino acids in their native or derivatized form, providing robust quantification of isotopic enrichment. High-resolution instruments like Orbitrap MS are particularly powerful for this purpose.

-

-

Isotope Ratio Mass Spectrometry (IRMS): A highly precise method for determining isotope ratios, often used in conjunction with GC (GC-C-IRMS) for compound-specific analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of the ¹⁵N label within the molecule, although it is less commonly used for routine quantification of enrichment levels compared to MS.

Data Presentation: Comparative Summary

The following tables summarize key quantitative data for the synthesis and analysis of L-Methionine-¹⁵N.

Table 1: Comparison of L-Methionine-¹⁵N Synthesis Methods

| Parameter | Enzymatic Synthesis | Microbial Fermentation (for Protein) | Chemical Synthesis |

| Primary Precursors | α-keto-γ-(methyl-thio)butyrate, ¹⁵NH₄Cl | ¹⁵NH₄Cl, Glucose (or other carbon source) | Acrolein, Methyl Mercaptan, ¹⁵N-Cyanide/Ammonia |

| Typical Isotopic Purity | >98 atom % ¹⁵N | >95-98 atom % ¹⁵N | Variable, dependent on precursor purity |

| Chemical Purity | >98% | N/A (produces labeled biomass/protein) | Variable, requires extensive purification |

| Stereospecificity | High (produces L-isomer) | High (produces L-isomer) | Low (produces DL-racemic mixture) |

| Typical Scale | 1-10 g | Liters of culture for mg-g of protein | Industrial scale |

| Key Advantage | High purity and stereospecificity | Cost-effective for uniform protein labeling | High volume production |

| Key Disadvantage | Higher cost of enzymes and precursors | Potential for metabolic scrambling | Produces racemic mixture, harsh conditions |

Table 2: Comparison of Analytical Methods for Isotopic Enrichment

| Method | Principle | Sample Preparation | Precision |

| GC-MS | Separation by volatility, detection by m/z | Derivatization required to increase volatility | High |

| LC-MS | Separation by polarity, detection by m/z | Minimal, can analyze directly or with derivatization | Very High |

| GC-C-IRMS | Combustion to N₂, high-precision measurement of isotope ratio | Derivatization required | Extremely High (‰ level) |

| NMR | Detection of nuclear spin properties | High concentration in NMR-compatible buffer | Good for positional information, less for quantification |

Detailed Experimental Protocols

Protocol: Enzymatic Synthesis of L-Methionine-¹⁵N

This protocol is adapted from the method described by Chiriac et al.

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 8.0).

-

Add Substrates: Add the following components to the buffer:

-

α-keto-γ-(methyl-thio)butyrate (substrate)

-

¹⁵NH₄Cl (isotopic label source, >99 atom % ¹⁵N)

-

Glucose (for cofactor regeneration)

-

NAD+ (cofactor)

-

-

Add Enzymes: Introduce the enzymes to the mixture:

-

Leucine Dehydrogenase (LeuDH) or other suitable amino acid dehydrogenase.

-

Glucose Dehydrogenase (GlcDH).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle stirring for several hours until the reaction reaches completion, which can be monitored by HPLC.

-

Enzyme Removal: Stop the reaction by heat denaturation or ultrafiltration to remove the enzymes.

-

Purification: Purify the resulting L-Methionine-¹⁵N from the reaction mixture using ion-exchange chromatography.

-

Verification: Confirm the structure and determine the isotopic enrichment using Mass Spectrometry (GC-MS or LC-MS).

Protocol: Microbial Production of ¹⁵N-Labeled Protein

This protocol outlines the general procedure for expressing a uniformly ¹⁵N-labeled protein in E. coli.

-

Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium. Crucially, omit the standard NH₄Cl. In its place, add 1 gram of ¹⁵NH₄Cl (>98 atom % ¹⁵N) as the sole nitrogen source.

-

Supplement Medium: Supplement the medium with:

-

20% Glucose solution (as the carbon source).

-

1M MgSO₄.

-

Trace elements solution.

-

Relevant antibiotics for plasmid maintenance.

-

-

Pre-culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony of E. coli transformed with the expression plasmid for the protein of interest. Grow to a high cell density.

-

Inoculation: Use the pre-culture to inoculate the 1 liter of M9-¹⁵N medium. A 1:100 dilution is typical.

-

Cell Growth: Grow the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Induction: When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the recommended final concentration (e.g., 0.1-1 mM).

-

Expression: Continue to incubate the culture for several hours (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet, containing the ¹⁵N-labeled protein, can now be stored or used for protein purification.

Visualizations of Key Workflows

The following diagrams illustrate the core processes described in this guide.

Caption: Workflow for the enzymatic synthesis of L-Methionine-¹⁵N.

Caption: General workflow for producing ¹⁵N-labeled proteins via microbial fermentation.

Caption: Logical workflow for the analysis of isotopic enrichment.

References

The Isotopic Signature of Life: A Technical Guide to the Natural Abundance of ¹⁵N in Methionine and Its Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in the essential amino acid methionine. We will delve into the significance of its isotopic signature, methods for its precise measurement, and its applications in metabolic research and drug development.

Introduction: The Subtle Imbalance with Profound Implications

Nitrogen, a fundamental component of life, exists predominantly as the lighter isotope ¹⁴N (99.635% natural abundance), with a small fraction being the heavier stable isotope ¹⁵N (0.365% natural abundance)[1]. While seemingly insignificant, this slight variation in atomic mass leads to isotopic fractionation during metabolic processes. Enzymes often discriminate against the heavier ¹⁵N isotope, resulting in distinct ¹⁵N signatures in different molecules and tissues.

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular functions, including protein synthesis, methylation reactions via its derivative S-adenosylmethionine (SAM), and the biosynthesis of other amino acids and metabolites. The natural abundance of ¹⁵N in methionine is a sensitive indicator of an organism's diet, trophic level, and metabolic state. Unlike many other amino acids, methionine, along with phenylalanine and lysine, undergoes minimal ¹⁵N enrichment during trophic transfers because its primary metabolic pathways do not involve transamination, a key step where isotopic fractionation of nitrogen occurs[2][3]. This unique characteristic makes the δ¹⁵N value of methionine a reliable baseline indicator in ecological and metabolic studies.

Quantitative Data: The δ¹⁵N Signature of Methionine Across Taxa

The natural abundance of ¹⁵N is typically expressed in delta (δ) notation in parts per thousand (‰) relative to a standard (atmospheric N₂). A more positive δ¹⁵N value indicates a higher abundance of ¹⁵N. The following tables summarize available data on the δ¹⁵N of methionine in various organisms and tissues.

| Organism/Group | Tissue/Sample | Mean δ¹⁵N of Methionine (‰) | Reference |

| Marine Organisms | |||

| Bowhead Whale | Skin | ~5.5 | [4] |

| Bowhead Whale | Baleen | ~6.2 | [4] |

| Beluga Whale | Dentine | ~8.0 | |

| Short-beaked Common Dolphin | Skin | ~13.0 | |

| Sperm Whale | Dentine | ~7.8 | |

| Fish-eating Killer Whale | Skin | ~10.5 | |

| Marine Mammal-eating Killer Whale | Skin | ~14.3 | |

| Terrestrial Organisms | |||

| C₃ Plants | General | Varies, but generally lower than consumers | |

| C₄ Plants | General | Varies, but generally lower than consumers | |

| Beef Cattle (Bos taurus) | Plasma Protein | Not significantly different between high and low feed efficiency groups |

Significance in Research and Drug Development

The analysis of the natural abundance of ¹⁵N in methionine offers valuable insights across various scientific disciplines:

-

Metabolic Research and Trophic Ecology: As a "source" amino acid, the δ¹⁵N of methionine provides a stable baseline for determining the trophic position of organisms in a food web. Its resistance to trophic enrichment allows researchers to disentangle the isotopic signature of the base of the food web from the effects of consumption at higher trophic levels. This is crucial for understanding nutrient cycling and energy flow in ecosystems.

-

Biomarker for Nitrogen Use Efficiency: Studies in beef cattle have shown that while the δ¹⁵N of most amino acids correlates with feed efficiency, methionine's δ¹⁵N remains stable. This suggests its potential as a reference point for studying nitrogen metabolism and identifying biomarkers for nutrient utilization in livestock and potentially in humans.

-

Drug Development and Metabolism Studies: Stable isotope labeling, including the use of ¹⁵N-enriched methionine, is a powerful tool in drug development. By tracing the metabolic fate of ¹⁵N-labeled compounds, researchers can elucidate drug metabolism pathways, determine pharmacokinetic profiles, and assess the impact of new chemical entities on cellular metabolism. Understanding the natural ¹⁵N abundance provides a crucial baseline for these enriched studies.

-

Paleodietary Reconstruction: The analysis of δ¹⁵N in amino acids from ancient remains, such as bone collagen, can provide detailed information about the diets of past populations. The stability of methionine's δ¹⁵N can help to establish the isotopic baseline of the ancient ecosystem, leading to more accurate dietary reconstructions.

Experimental Protocols

The precise measurement of the natural abundance of ¹⁵N in methionine requires meticulous sample preparation and sophisticated analytical techniques. The most common method is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Protein Hydrolysis

Objective: To liberate individual amino acids from the protein matrix.

Materials:

-

Sample (e.g., dried tissue, protein extract)

-

6 M Hydrochloric acid (HCl)

-

Hydrolysis tubes with Teflon-lined screw caps

-

Heating block or oven

-

Nitrogen gas source

-

Heptane:chloroform solution (6:5, v/v) (for lipid removal)

-

Drying apparatus (e.g., heating block with nitrogen stream)

Procedure:

-

Weigh approximately 2 mg of nitrogen-equivalent dried and homogenized sample into a hydrolysis tube.

-

Add 5 mL of 6 M HCl containing 0.1% phenol.

-

Flush the tube with nitrogen gas for 10 seconds to create an anoxic environment.

-

Securely cap the tube and place it in a heating block or oven at 110°C for 24 hours.

-

After hydrolysis, allow the tubes to cool to room temperature.

-

Optional (for lipid-rich samples): Add 200 μL of heptane:chloroform (6:5, v:v), vortex briefly, and discard the organic (upper) layer to remove lipids.

-

Dry the hydrolysate completely under a gentle stream of nitrogen gas at 60°C.

Amino Acid Derivatization (N-acetyl-i-propyl esters)

Objective: To convert the non-volatile amino acids into volatile derivatives suitable for gas chromatography.

Materials:

-

Dried amino acid hydrolysate

-

Isopropanol

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Triethylamine

-

Acetone

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution

-

Heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried hydrolysate, add 1 mL of a freshly prepared solution of isopropanol:acetyl chloride (4:1, v/v).

-

Heat the mixture at 100°C for 1 hour to esterify the carboxyl groups.

-

Evaporate the remaining acidified isopropanol under a stream of nitrogen at room temperature.

-

Add 250 μL of DCM and evaporate again to remove any residual reagents.

-

For acetylation of the amino groups, add 1 mL of a mixture of acetic anhydride:triethylamine:acetone (1:2:5, v/v/v).

-

Heat at 60°C for 10 minutes.

-

Evaporate the reagents under a nitrogen stream at room temperature.

-

Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex thoroughly.

-

After phase separation, discard the aqueous (lower) phase.

-

Transfer the ethyl acetate phase to a clean tube and dry it under a nitrogen stream.

-

Re-dissolve the derivatized amino acids in a known volume of ethyl acetate (e.g., 100 μL) for GC-C-IRMS analysis.

GC-C-IRMS Analysis

Objective: To separate the derivatized amino acids and measure their ¹⁵N/¹⁴N ratio.

Instrumentation:

-

Gas Chromatograph (GC)

-

Combustion Interface

-

Isotope Ratio Mass Spectrometer (IRMS)

Typical GC-C-IRMS Parameters:

-

Injection: Splitless injection at 260°C.

-

Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

-

Oven Temperature Program:

-

Hold at 70°C for 2 minutes.

-

Ramp to 140°C at 15°C/min, hold for 4 minutes.

-

Ramp to 240°C at 12°C/min, hold for 5 minutes.

-

Ramp to 255°C at 8°C/min, hold for 35 minutes.

-

-

Combustion Reactor: Nickel oxide tube with copper oxide and nickel oxide wires at 1000°C.

-

Post-Combustion: Water is removed using a Nafion dryer, and CO₂ is trapped using liquid nitrogen to prevent isobaric interference with N₂.

-

IRMS: The resulting N₂ gas is introduced into the IRMS for the determination of the m/z 28, 29, and 30 ion beams to calculate the ¹⁵N/¹⁴N ratio.

Data Analysis: The δ¹⁵N values are calculated relative to a calibrated N₂ reference gas and corrected using international and in-house standards of known isotopic composition.

Visualizing the Core Concepts

To better illustrate the key pathways and workflows discussed, the following diagrams have been generated using the DOT language.

Methionine Metabolism and the S-Adenosylmethionine (SAM) Cycle

The metabolic fate of methionine is intricately linked to cellular methylation and the synthesis of other essential compounds. The SAM cycle is central to these processes.

Caption: The Methionine Cycle and Transsulfuration Pathway.

Experimental Workflow for δ¹⁵N Analysis of Methionine

The following diagram outlines the key steps involved in the analysis of the natural abundance of ¹⁵N in methionine from a biological sample.

Caption: Workflow for ¹⁵N analysis in methionine.

Conclusion

The natural abundance of ¹⁵N in methionine is a powerful and nuanced tool in modern scientific research. Its unique isotopic stability during trophic transfers makes it an invaluable baseline for ecological studies. Furthermore, understanding its natural variation is fundamental for the accurate application of ¹⁵N-labeling in metabolic research and drug development. The methodologies outlined in this guide provide a robust framework for the precise measurement of δ¹⁵N in methionine, enabling researchers to unlock the wealth of information encoded in this subtle isotopic signature. As analytical techniques continue to improve in sensitivity and precision, the applications of compound-specific isotope analysis of amino acids like methionine are poised to expand, offering ever deeper insights into the complex interplay of metabolism, diet, and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of δ13C and δ15N of ecologically relevant amino acids among beluga whale tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid δ15N underestimation of cetacean trophic positions highlights limited understanding of isotopic fractionation in higher marine consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

An In-depth Technical Guide to the Biosynthetic Pathways of L-Methionine in Various Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-Methionine biosynthetic pathways across different domains of life: bacteria, archaea, fungi, and plants. The document details the enzymatic steps, key intermediates, and regulatory mechanisms. Quantitative data on enzyme kinetics and metabolic flux are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key enzymes in these pathways are provided, along with visual representations of the pathways and experimental workflows using Graphviz (DOT language).

L-Methionine Biosynthesis in Bacteria

Bacteria have evolved two primary pathways for the de novo synthesis of L-methionine: the transsulfuration pathway and the direct sulfhydrylation pathway.[1][2][3] The choice between these pathways varies among different bacterial species.[4]

Transsulfuration Pathway

The transsulfuration pathway is a multi-step process that utilizes cysteine as the sulfur donor. A common example of this pathway is found in Escherichia coli.[5] The key steps are:

-

Activation of Homoserine: The pathway initiates with the activation of L-homoserine, which is derived from aspartate. In E. coli, this is achieved by the succinylation of homoserine to form O-succinyl-L-homoserine, a reaction catalyzed by homoserine O-succinyltransferase (MetA).

-

Formation of Cystathionine: Cystathionine γ-synthase (MetB) then catalyzes the condensation of O-succinyl-L-homoserine with L-cysteine to form L-cystathionine.

-

Cleavage of Cystathionine: Cystathionine β-lyase (MetC) cleaves L-cystathionine to produce L-homocysteine, pyruvate, and ammonia.

-

Methylation of Homocysteine: The final step is the methylation of L-homocysteine to form L-methionine. This reaction is catalyzed by a methionine synthase . Bacteria can possess either a cobalamin-dependent (MetH) or a cobalamin-independent (MetE) methionine synthase.

Direct Sulfhydrylation Pathway

In the direct sulfhydrylation pathway, the sulfur atom is directly incorporated from sulfide (H₂S). This pathway is generally shorter than transsulfuration.

-

Activation of Homoserine: Similar to the transsulfuration pathway, L-homoserine is first activated. This is typically achieved through acetylation to form O-acetyl-L-homoserine by homoserine O-acetyltransferase (MetX).

-

Direct Sulfhydration: O-acetylhomoserine sulfhydrylase (MetY) then catalyzes the direct reaction of O-acetyl-L-homoserine with sulfide to produce L-homocysteine.

-

Methylation of Homocysteine: As in the transsulfuration pathway, the final step is the methylation of L-homocysteine to L-methionine by methionine synthase (MetE or MetH).

L-Methionine Biosynthesis in Archaea

The biosynthesis of L-methionine in archaea is less universally conserved compared to bacteria. Most methanogenic archaea utilize a distinct pathway that also starts from aspartate.

-

Formation of L-aspartate-semialdehyde: L-aspartate is converted to L-aspartate-semialdehyde.

-

Conversion to Homocysteine: In most methanogenic archaea, L-aspartate-semialdehyde is used as a precursor for the production of L-homocysteine, with hydrogen sulfide serving as the sulfur source.

-

Methylation to Methionine: The final step, similar to other organisms, is the methylation of L-homocysteine to L-methionine.

More recently, a novel pathway has been identified in some archaea and Streptomyces bacteria, involving the enzymes MetM and MetO . In this pathway, O-phospho-L-homoserine, an intermediate in threonine biosynthesis, is directly converted to L-homocysteine. MetO acts as a sulfur carrier protein.

L-Methionine Biosynthesis in Fungi

The fungal pathway for L-methionine biosynthesis also originates from aspartate and shares similarities with the bacterial direct sulfhydrylation pathway.

-

Formation of O-acetyl-L-homoserine: L-homoserine is acetylated to form O-acetyl-L-homoserine by L-homoserine O-acetyltransferase (Met2p in yeast).

-

Synthesis of Homocysteine: The subsequent step can proceed via two routes:

-

Direct Sulfhydrylation: O-acetyl-L-homoserine sulfhydrylase (Met17p in yeast) catalyzes the direct reaction with sulfide to yield L-homocysteine.

-

Transsulfuration: Alternatively, cystathionine γ-synthase (Str2p in yeast) can condense O-acetyl-L-homoserine with cysteine to form cystathionine, which is then converted to homocysteine by cystathionine β-lyase (Str3p in yeast).

-

-

Methylation to Methionine: The final step is the methylation of L-homocysteine by a cobalamin-independent methionine synthase (Met6p in yeast).

L-Methionine Biosynthesis in Plants

The plant pathway for L-methionine biosynthesis is distinct from the canonical bacterial and fungal pathways, primarily in the activated intermediate of homoserine.

-

Formation of O-phospho-L-homoserine: L-homoserine, derived from aspartate, is phosphorylated by homoserine kinase to yield O-phospho-L-homoserine (OPH).

-

Synthesis of Cystathionine: Cystathionine γ-synthase (CgS) catalyzes the condensation of OPH with L-cysteine to form L-cystathionine. This is a key regulatory point in the pathway.

-

Formation of Homocysteine: Cystathionine β-lyase (CBL) cleaves L-cystathionine to produce L-homocysteine.

-

Methylation to Methionine: The final step is catalyzed by a cobalamin-independent methionine synthase (MS), which transfers a methyl group from N⁵-methyl-tetrahydrofolate to L-homocysteine.

The regulation of this pathway is tightly controlled, with S-adenosylmethionine (SAM), a product of methionine metabolism, acting as an allosteric activator of threonine synthase, which competes with CgS for the common substrate OPH.

Quantitative Data on L-Methionine Biosynthesis

This section presents a summary of available quantitative data, including enzyme kinetics and metabolic flux analysis, for key enzymes and pathways in L-methionine biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Organism | Enzyme | Substrate | K_m_ | k_cat_ | Reference(s) |

| Corynebacterium glutamicum | Cystathionine γ-synthase (MetB) | O-acetylhomoserine | 3.9 mM | 21 s⁻¹ | |

| Corynebacterium glutamicum | O-acetylhomoserine sulfhydrylase (MetY) | O-acetylhomoserine | 6.4 mM | 28 s⁻¹ | |

| Corynebacterium glutamicum | O-acetylhomoserine sulfhydrylase (MetY) | Sulfide | 8.6 mM | - | |

| Aspergillus sojae | Methionine synthase (MetE) | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 6.8 µM | 3.3 min⁻¹ | |

| Rhizopus delemar | Methionine synthase (MetE) | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 0.8 µM | 1.2 min⁻¹ | |

| Rhizopus microsporus | Methionine synthase (MetE) | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 6.2 µM | 3.0 min⁻¹ | |

| Escherichia coli | Methionine synthase (MetE) | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 6.4 µM | 12 min⁻¹ |

Table 2: Metabolic Flux Analysis Data

| Organism | Condition | Theoretical Max. Methionine Yield (C-mol/C-mol) | Key Flux Characteristics | Reference(s) |

| Corynebacterium glutamicum | Wildtype, Glucose, Sulfate | 0.49 | High flux through Pentose Phosphate Pathway (PPP), low TCA cycle flux. | |

| Escherichia coli | Wildtype, Glucose, Sulfate | 0.52 | Minimized PPP flux, high TCA cycle flux. | |

| Corynebacterium glutamicum | With Thiosulfate/Sulfide | 0.68 | Increased yield due to more reduced sulfur source. | |

| Corynebacterium glutamicum | With Methanethiol | 0.91 | Highest theoretical yield with combined C1 and sulfur source. | |

| Lemna paucicostata | Standard growth | - | Synthesis of S-adenosylmethionine is the major route of methionine metabolism. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of L-methionine biosynthesis.

Assay for Cobalamin-Dependent Methionine Synthase (MetH)

This spectrophotometric assay is based on the conversion of the product, tetrahydrofolate (THF), to 5,10-methenyl-THF, which can be quantified by its absorbance at 350 nm.

Materials:

-

1.0 M Potassium phosphate buffer (pH 7.2)

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-adenosylmethionine (AdoMet)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (CH₃-THF)

-

5N HCl / 60% Formic acid solution

-

Enzyme sample (e.g., purified MetH or cell lysate)

-

12x75mm glass tubes

-

Water bath or heat block (37°C and 80°C)

-

Spectrophotometer

Procedure:

-

Prepare reaction tubes by adding the following reagents in order:

-

494 µL H₂O

-

80 µL 1.0 M KPO₄ (pH 7.2)

-

40 µL 500 mM DTT

-

4 µL 3.8 mM AdoMet

-

4 µL 100 mM L-homocysteine

-

50 µL enzyme sample

-

80 µL 500 µM hydroxocobalamin

-

-

Mix the contents well and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH₃-THF.

-

Mix well and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution.

-

Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

-

Cool the tubes to room temperature.

-

Centrifuge the tubes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

A "no enzyme" control should be run in parallel to determine the background absorbance.

-

Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹ at 350 nm).

Assay for Cystathionine β-lyase (CBL)

This assay measures the production of α-ketobutyrate from the cleavage of cystathionine, which is then coupled to the oxidation of NADH by lactate dehydrogenase.

Materials:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM L-cystathionine

-

0.2 mM NADH

-

50 µM Pyridoxal 5'-phosphate (PLP)

-

Lactate dehydrogenase (LDH) (sufficient units)

-

Enzyme sample (e.g., purified CBL or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Tris-HCl buffer (to a final volume of 1 mL)

-

0.2 mM NADH

-

50 µM PLP

-

Lactate dehydrogenase

-

Enzyme sample

-

-

Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding 10 mM L-cystathionine.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

A control reaction without L-cystathionine should be performed to account for any background NADH oxidation.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Assay for Cystathionine γ-synthase (CgS)

This is a coupled assay where the product, cystathionine, is cleaved by an excess of cystathionine β-lyase (CBL), and the resulting α-ketobutyrate is measured as described in the CBL assay.

Materials:

-

All materials for the CBL assay

-

10 mM O-succinyl-L-homoserine (for bacterial CgS) or O-phospho-L-homoserine (for plant CgS)

-

10 mM L-cysteine

-

Purified cystathionine β-lyase (CBL)

-

Enzyme sample (e.g., purified CgS or cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Tris-HCl buffer (to a final volume of 1 mL)

-

0.2 mM NADH

-

50 µM PLP

-

Lactate dehydrogenase

-

An excess of purified CBL

-

10 mM L-cysteine

-

Enzyme sample

-

-

Incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 10 mM O-succinyl-L-homoserine or O-phospho-L-homoserine.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of reaction is proportional to the CgS activity.

-

Controls lacking either the CgS sample or its specific substrate should be run.

Conclusion

The biosynthesis of L-methionine is a fundamental metabolic process with diverse pathways across different life forms. Understanding these pathways, their regulation, and the kinetics of their constituent enzymes is crucial for various applications, from developing novel antimicrobial agents that target essential amino acid synthesis to the metabolic engineering of microorganisms for the industrial production of methionine. This guide provides a foundational understanding for researchers in these fields, offering both a theoretical overview and practical experimental guidance. The continued exploration of these pathways, particularly in less-studied organisms like archaea, promises to unveil new enzymatic mechanisms and regulatory strategies.

References

- 1. Evidence for Distinct l-Methionine Catabolic Pathways in the Yeast Geotrichum candidum and the Bacterium Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution of Methionine Cycle With ATP Regeneration for Whole-Cell Catalysis of Creatine Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial methionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic pathway analysis for rational design of L-methionine production by Escherichia coli and Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of L-Methionine-15N In Vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the in vivo metabolic fate of L-Methionine labeled with the stable isotope ¹⁵N. It details the primary metabolic pathways, presents quantitative data from tracer studies, and outlines experimental protocols for conducting such research. This document is intended to serve as a technical resource for designing and interpreting experiments that utilize ¹⁵N-L-Methionine to trace its journey through various metabolic processes.

Introduction to L-Methionine Metabolism

L-Methionine is an essential sulfur-containing amino acid that plays a central role in numerous physiological processes. Beyond its fundamental role as a building block for protein synthesis, methionine is a key player in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. The metabolism of methionine can be broadly divided into three major pathways:

-

Protein Synthesis: Methionine is directly incorporated into polypeptide chains during translation.

-

Transmethylation Pathway: Methionine is first activated to form SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

-

Transsulfuration Pathway: Homocysteine, a critical branch-point metabolite, can be irreversibly converted to cysteine through a series of enzymatic steps. This pathway is crucial for the synthesis of glutathione, a major intracellular antioxidant.

The use of stable isotope tracers, such as L-Methionine-¹⁵N, allows for the quantitative analysis of the flux of methionine through these interconnected pathways in vivo, providing valuable insights into cellular and whole-body metabolism in both healthy and diseased states.

Quantitative Analysis of Methionine Metabolism

The following tables summarize quantitative data on the metabolic fate of L-methionine in vivo. The data is derived from stable isotope tracer studies in humans, which provide a framework for understanding the distribution of methionine through its major metabolic pathways. While these studies did not exclusively use ¹⁵N-L-Methionine, the kinetic principles and resulting flux data are directly applicable.

Table 1: Methionine Metabolism in Healthy Young Men (Postabsorptive State)

| Metabolic Pathway | Flux Rate (μmol·kg⁻¹·h⁻¹) | Description |

| Protein Synthesis | 20 ± 0.5 | Rate of incorporation of methionine into body proteins. |

| Protein Breakdown | 24 ± 0.5 | Rate of release of methionine from body proteins. |

| Transmethylation | 5.8 ± 0.6 | Rate of conversion of methionine to homocysteine via SAM. |

| Remethylation | 1.8 ± 0.4 | Rate of remethylation of homocysteine back to methionine. |

| Transsulfuration | 4.0 ± 0.4 | Rate of conversion of homocysteine to the cysteine pathway. |

Data adapted from a study using [methyl-²H₃]- and [1-¹³C]methionine infusions in healthy young men in a postabsorptive state.[1][2]

Table 2: Methionine Metabolism in Healthy Young Men (Fed State)

| Metabolic Pathway | Flux Rate (μmol·kg⁻¹·h⁻¹) | Description |

| Protein Synthesis | 26 ± 2.5 | Rate of incorporation of methionine into body proteins. |

| Protein Breakdown | 18 ± 2 | Rate of release of methionine from body proteins. |

| Transmethylation | 14 ± 1.3 | Rate of conversion of methionine to homocysteine via SAM. |

| Remethylation | 5.7 ± 0.9 | Rate of remethylation of homocysteine back to methionine. |

| Transsulfuration | 8.3 ± 0.6 | Rate of conversion of homocysteine to the cysteine pathway. |

Data adapted from a study using [methyl-²H₃]- and [1-¹³C]methionine infusions in healthy young men in a fed state.[1][2]

Experimental Protocols

This section outlines a generalized protocol for an in vivo study investigating the metabolic fate of L-Methionine-¹⁵N in a mammalian model.

Materials and Reagents

-

Tracer: L-Methionine-¹⁵N (≥98% isotopic purity)

-

Vehicle: Sterile saline solution (0.9% NaCl)

-

Anesthesia: (e.g., isoflurane) for animal studies

-

Anticoagulant: (e.g., EDTA or heparin) for blood sample collection

-

Sample Processing Reagents: Perchloric acid or other protein precipitating agents, liquid nitrogen.

-

Analytical Standards: Unlabeled L-Methionine, and standards for expected metabolites (e.g., homocysteine, cysteine, SAM, SAH).

Experimental Procedure

-

Animal Acclimatization and Diet: House animals under controlled conditions (temperature, light-dark cycle) and provide a standard diet for a defined period to ensure metabolic homeostasis.

-

Tracer Administration:

-

Prepare a sterile solution of L-Methionine-¹⁵N in the vehicle.

-

Administer the tracer via a constant intravenous infusion for a duration sufficient to achieve isotopic steady-state in the plasma (typically several hours). The infusion rate should be calculated based on the animal's body weight and the desired plasma enrichment.

-

-

Sample Collection:

-

Collect blood samples at baseline (pre-infusion) and at regular intervals during the infusion to monitor plasma ¹⁵N-methionine enrichment.

-

At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, kidney, brain).

-

Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

-

-

Sample Processing:

-

Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., perchloric acid), centrifuge to pellet the protein, and collect the supernatant for analysis of free amino acids and other metabolites.

-

Tissues: Homogenize frozen tissues in a suitable buffer and deproteinize to separate the protein-bound and free intracellular amino acid pools.

-

-

Analytical Measurement:

-

Analyze the isotopic enrichment of ¹⁵N in methionine and its metabolites in the plasma and tissue extracts using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Determine the incorporation of ¹⁵N-methionine into tissue proteins by analyzing the protein pellets after hydrolysis.

-

Data Analysis

-

Calculate the fractional synthesis rate (FSR) of proteins in different tissues based on the incorporation of ¹⁵N-methionine.

-

Use isotopic enrichment data from plasma and tissues to calculate the fluxes through the transmethylation and transsulfuration pathways using established metabolic models.

Visualizations of Pathways and Workflows

Metabolic Pathways of L-Methionine

Caption: Metabolic fate of L-Methionine-¹⁵N.

Experimental Workflow for In Vivo Tracer Study

Caption: In vivo ¹⁵N-L-Methionine tracer experimental workflow.

Conclusion

The in vivo investigation of L-Methionine-¹⁵N metabolism provides a powerful tool for understanding the complex interplay between protein synthesis, methylation reactions, and sulfur amino acid homeostasis. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to explore the metabolic fate of methionine in various physiological and pathological contexts, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Characterization of L-Methionine-¹⁵N Labeled Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to characterize proteins labeled with L-Methionine-¹⁵N. Isotopic labeling, particularly with ¹⁵N, is a powerful tool in structural biology and proteomics, enabling detailed investigation of protein structure, dynamics, and interactions. This document outlines the principles, experimental protocols, and data analysis workflows for the primary characterization techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Neutron Crystallography.

Introduction to ¹⁵N Labeling

Isotopic labeling involves the replacement of an atom with its isotope, which has the same number of protons but a different number of neutrons. ¹⁵N is a stable, non-radioactive isotope of nitrogen. Incorporating ¹⁵N into proteins, often by providing a ¹⁵N-labeled nutrient source during expression, allows for specific detection and analysis by various biophysical techniques.[1][2] While uniform ¹⁵N labeling is common, specific labeling of a single amino acid type, such as L-Methionine, can provide a targeted probe for investigating specific regions or functions of a protein.

Core Characterization Methodologies

The choice of characterization method depends on the specific research question, the size of the protein, and the level of detail required. The three primary techniques discussed here offer complementary information about ¹⁵N-labeled proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[3] Isotopic labeling with ¹⁵N is often a prerequisite for studying proteins larger than 10 kDa as it simplifies complex spectra and enables a wider range of experiments.[4][5] The most fundamental experiment for ¹⁵N-labeled proteins is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone and certain side chains.

| Parameter | Typical Value | Notes |

| Protein Concentration | 0.1 - 2.5 mM (typically ~1 mM) | Higher concentration improves signal-to-noise. |

| Sample Volume | 260 - 550 µL | Dependent on the type of NMR tube used (e.g., Shigemi tube for lower volumes). |

| ¹⁵N Labeling Efficiency | > 95% | High enrichment is crucial for sensitivity and to minimize artifacts from unlabeled species. |

| Protein Purity | > 97% | High purity is essential to avoid interference from contaminants in the NMR spectra. |

| Ionic Strength | < 100 mM for cryogenic probes | High salt concentrations can negatively impact spectral quality. |

The following diagram illustrates the general workflow for characterizing an L-Methionine-¹⁵N labeled protein using NMR spectroscopy.

This protocol provides a general guideline for acquiring a 2D ¹H-¹⁵N HSQC spectrum. Specific parameters will need to be optimized for the protein of interest and the available spectrometer.

-

Sample Preparation:

-

Concentrate the purified ¹⁵N-labeled protein to at least 50 µM for 2D experiments, with 1 mM being ideal for high-quality data.

-

Exchange the protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5). The buffer components should be chosen to maintain protein stability and avoid interfering signals.

-

Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's frequency lock.

-

Transfer the final sample to an appropriate NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the D₂O signal.

-

Tune and match the ¹H and ¹⁵N channels of the probe.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi).

-

Set the spectral widths for both the ¹H (direct) and ¹⁵N (indirect) dimensions. A typical ¹⁵N spectral width is around 30-35 ppm centered at approximately 118 ppm.

-

Set the number of data points in both dimensions (e.g., 2048 in the direct dimension and at least 128 in the indirect dimension).

-

Set the number of scans per increment based on the protein concentration to achieve adequate signal-to-noise. For a 1 mM sample, 2-8 scans may be sufficient.

-

Set the number of dummy scans to at least 16 to allow the magnetization to reach a steady state.

-

Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

-

Set the receiver gain.

-

Start the acquisition.

-

-

Data Processing and Analysis:

-

Apply a window function (e.g., squared sine bell) to the raw data in both dimensions.

-

Perform a Fourier transform in both dimensions.

-

Phase correct the spectrum.

-

Reference the chemical shifts.

-

Analyze the resulting 2D spectrum to identify peaks corresponding to the ¹⁵N-labeled methionine residues.

-

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of ¹⁵N and for quantitative proteomics. In a typical bottom-up proteomics workflow, the protein is digested into peptides, which are then analyzed by the mass spectrometer. The mass shift caused by the incorporation of ¹⁵N allows for the differentiation and quantification of labeled versus unlabeled peptides.

| Parameter | Typical Value | Notes |

| ¹⁵N Labeling Efficiency | 93 - 99% | Incomplete labeling can complicate data analysis and is often corrected for in software. |

| Mass Shift per ¹⁵N | ~0.997 Da | The precise mass difference between ¹⁵N and ¹⁴N. |

| Peptide Mass Tolerance | < 10 ppm | For high-resolution mass spectrometers, enabling accurate identification. |

| Fragment Ion Tolerance | < 0.1 Da | For accurate peptide sequencing and identification. |

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

This protocol describes a general workflow for comparing protein abundance between two samples using ¹⁵N metabolic labeling.

-

Cell Culture and Labeling:

-

Culture one set of cells in a medium containing a standard nitrogen source (¹⁴N).

-

Culture a second set of cells in a medium where the primary nitrogen source is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl).

-

Allow the cells to grow for a sufficient number of generations to achieve high levels of ¹⁵N incorporation.

-

-

Protein Extraction and Quantification:

-

Harvest the cells from both the ¹⁴N and ¹⁵N cultures.

-

Extract the total protein from each cell population.

-

Determine the protein concentration for each extract.

-

-

Sample Mixing and Digestion:

-

Mix equal amounts of protein from the ¹⁴N and ¹⁵N samples.

-

Denature the proteins (e.g., by heating or with denaturing agents).

-

Reduce the disulfide bonds (e.g., with DTT) and alkylate the cysteines (e.g., with iodoacetamide).

-

Digest the protein mixture into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC), typically reverse-phase chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

The mass spectrometer will acquire MS1 spectra (measuring the mass-to-charge ratio of intact peptides) and MS2 spectra (fragmenting selected peptides and measuring the mass-to-charge ratio of the fragments).

-

-

Data Analysis:

-

Use a database search engine to identify the peptides from the MS2 spectra.

-

Quantify the relative abundance of the ¹⁴N and ¹⁵N labeled peptide pairs from the MS1 spectra.

-

Correct for incomplete ¹⁵N labeling if necessary.

-

Calculate the protein abundance ratios based on the peptide ratios.

-

Neutron Crystallography

While X-ray crystallography is a primary method for determining high-resolution protein structures, it is generally insensitive to the location of hydrogen atoms. Neutron crystallography, on the other hand, can directly visualize hydrogen (or deuterium) atoms, providing crucial information about hydrogen bonding networks, protonation states of amino acid residues, and enzyme mechanisms. While ¹⁵N labeling itself does not directly enhance the neutron scattering signal, it is often performed in conjunction with deuteration (replacing hydrogen with deuterium, ²H), which significantly improves the quality of neutron diffraction data by reducing incoherent scattering. Therefore, ¹⁵N labeling is often part of the sample preparation for neutron crystallography of deuterated proteins.

The workflow for neutron crystallography shares many similarities with X-ray crystallography, with key differences in the sample preparation (deuteration) and the diffraction experiment itself.

References

- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dbt.univr.it [dbt.univr.it]

- 3. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]

- 5. Comparison of NMR and X-ray [cryst.bbk.ac.uk]

Exploring Post-Translational Modifications Using 15N-Methionine Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 15N-methionine metabolic labeling for the quantitative analysis of post-translational modifications (PTMs). This powerful technique offers a robust method for researchers to investigate the dynamic changes in the proteome, providing critical insights into cellular signaling, disease mechanisms, and the mode of action of therapeutic agents.

Introduction to 15N-Methionine Labeling for PTM Analysis

Stable isotope labeling with amino acids in cell culture (SILAC) has become a cornerstone of quantitative proteomics. While traditionally relying on labeled arginine and lysine, the use of 15N-labeled methionine provides a valuable alternative for studying PTMs. In this approach, cells are cultured in a medium where the standard 14N-methionine is replaced with its heavier isotope, 15N-methionine. This results in the incorporation of the heavy isotope into all newly synthesized proteins.

By comparing the mass spectra of peptides from "light" (14N) and "heavy" (15N) cell populations, researchers can accurately quantify changes in protein abundance and, crucially, the stoichiometry of various PTMs. This is particularly advantageous for studying modifications on proteins with low arginine and lysine content or for complementing traditional SILAC approaches.

Core Principles and Advantages

The fundamental principle of 15N-methionine labeling lies in the mass difference introduced by the heavy isotope. This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and relative quantification of peptides from two different cell populations mixed together.

Key Advantages:

-

Accurate Quantification: By mixing cell populations prior to sample processing, experimental variations are minimized, leading to high-quality quantitative data.

-

Versatility: Applicable to a wide range of cell types and organisms that can be metabolically labeled.

-

Complements SILAC: Provides an alternative labeling strategy, especially for proteins with few tryptic cleavage sites for arginine and lysine.

-

In-depth PTM Analysis: Enables the quantitative analysis of various PTMs, including phosphorylation and ubiquitination, providing insights into dynamic cellular processes.

Experimental Workflow

The successful implementation of a 15N-methionine labeling experiment for PTM analysis involves a series of well-defined steps, from cell culture to data analysis.

Caption: A generalized workflow for quantitative PTM analysis using 15N-methionine labeling.

Detailed Experimental Protocols

Protocol 1: 15N-Methionine Metabolic Labeling of Mammalian Cells

-

Cell Culture: Culture mammalian cells in standard DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled methionine.

-

Adaptation: Gradually adapt the cells to the light (containing 14N-methionine) and heavy (containing 15N-methionine) labeling media over several passages to ensure complete incorporation of the respective isotopes.

-

Experimental Treatment: Once labeling efficiency reaches >95%, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation), while the "light" labeled cells serve as the control.

-

Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the "light" and "heavy" samples.

Protocol 2: Phosphopeptide Enrichment

Following protein digestion with trypsin, phosphopeptides can be enriched using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

IMAC Enrichment:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Incubate the peptides with Fe-NTA or Ga-NTA functionalized magnetic beads.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide).

-

-

TiO2 Chromatography:

-

Load the acidified peptide mixture onto a TiO2-packed column.

-

Wash the column with a low-concentration organic solvent containing TFA.

-

Elute the phosphopeptides with a basic solution.

-

Protocol 3: Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant)

Trypsin digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant on the modified lysine residue. Peptides containing this K-ε-GG motif can be enriched using specific antibodies.

-

Immunoaffinity Purification:

-

Incubate the tryptic digest with anti-K-ε-GG antibody-conjugated beads.

-

Wash the beads to remove non-specific binders.

-

Elute the enriched peptides using a low pH solution or a competitive epitope.

-

Data Presentation: Quantitative Analysis of PTMs

The following tables provide illustrative examples of how quantitative data from 15N-methionine labeling experiments can be presented. Disclaimer: The data presented in these tables are representative examples and are intended for illustrative purposes only.

Table 1: Quantification of Protein Phosphorylation Changes Upon Growth Factor Treatment

| Protein | Phosphorylation Site | 15N/14N Ratio (Fold Change) | p-value |

| Akt1 | S473 | 3.2 | <0.01 |

| Erk2 | T185/Y187 | 2.8 | <0.01 |

| mTOR | S2448 | 2.1 | <0.05 |

| GSK3B | S9 | 0.5 | <0.05 |

Table 2: Quantification of Protein Ubiquitination Changes Following Proteasome Inhibition

| Protein | Ubiquitination Site | 15N/14N Ratio (Fold Change) | p-value |

| p53 | K164 | 4.5 | <0.001 |

| Cyclin D1 | K288 | 5.1 | <0.001 |

| IκBα | K21/K22 | 3.8 | <0.01 |

| Beta-catenin | K19/K49 | 4.2 | <0.01 |

Visualization of Signaling Pathways

15N-methionine labeling is a powerful tool for dissecting signaling pathways by quantifying changes in PTMs of key signaling proteins. The mTOR signaling pathway, a central regulator of cell growth and metabolism, is intricately linked to methionine availability.

Caption: The mTORC1 signaling pathway is regulated by methionine availability through SAMTOR.

Conclusion

15N-methionine metabolic labeling provides a robust and versatile platform for the in-depth quantitative analysis of post-translational modifications. For researchers in academia and industry, this technique offers a powerful lens to investigate the intricate molecular mechanisms that govern cellular function and disease. By providing detailed protocols, data presentation guidelines, and visual representations of associated signaling pathways, this guide serves as a valuable resource for the successful application of this important technology in proteomics and drug discovery.

The Role of L-Methionine-¹⁵N in One-Carbon Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Methionine-¹⁵N in the study of one-carbon metabolism. This stable isotope-labeled amino acid serves as a powerful tool to trace the intricate network of biochemical reactions that are fundamental to cellular biosynthesis, methylation, and redox homeostasis. Its use in metabolic flux analysis offers invaluable insights into the physiological and pathological states of cells, particularly in the context of cancer and other metabolic diseases.

Introduction to One-Carbon Metabolism and the Central Role of Methionine

One-carbon metabolism is a complex network of interconnected pathways, primarily the folate and methionine cycles, that mediate the transfer of one-carbon units.[1][2][3] These pathways are crucial for the synthesis of nucleotides (purines and thymidylate), amino acids, and the universal methyl donor, S-adenosylmethionine (SAM).[2][4] SAM is essential for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and cellular signaling.

L-methionine, an essential amino acid, sits at the heart of one-carbon metabolism. It is the direct precursor to SAM, and its metabolism is intricately linked to the folate cycle through the remethylation of homocysteine. Given that many cancer cells exhibit a heightened dependence on methionine, this metabolic pathway has emerged as a significant target for therapeutic intervention.

L-Methionine-¹⁵N as a Tracer in Metabolic Studies

Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing a substrate labeled with a heavy isotope, such as ¹⁵N, researchers can track the incorporation of this label into downstream metabolites. L-Methionine-¹⁵N is an ideal tracer for studying the nitrogen flux in one-carbon metabolism. When cells are cultured in a medium containing L-Methionine-¹⁵N, the ¹⁵N atom can be traced as it is incorporated into various metabolic pools, providing quantitative data on the rates of metabolic reactions, known as fluxes.

Quantitative Data from Isotope Tracing Studies

The following tables summarize representative quantitative data obtained from stable isotope tracing studies of methionine metabolism. While the specific data presented here is derived from a study using ¹³C-methionine in a human fibrosarcoma cell line (HT1080), it serves as a robust example of the types of quantitative insights that can be gained using L-Methionine-¹⁵N tracing. The fluxes are expressed in nmol/μL-cells/h.

| Metabolic Flux | HT1080M+ (MTAP positive) | HT1080M- (MTAP negative) | Reference |

| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | |

| Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 | |

| Transmethylation Flux (v4) | 0.13 ± 0.02 | 0.12 ± 0.01 | |

| Methionine Synthase Flux (v5) | 0.03 ± 0.02 | 0.02 ± 0.01 | |

| Homocysteine Secretion Rate | ~0.1 | ~0.1 | |

| Propylamine Transfer (v2) | Not specified | 0.11 ± 0.015 | |

| Ornithine Decarboxylase (ODC) Flux | Not specified | Increases 2-fold |

Table 1: Methionine Metabolic Fluxes in Human Fibrosarcoma Cells. This table presents key metabolic flux rates related to methionine metabolism in both MTAP-positive and MTAP-negative human fibrosarcoma cell lines. The data highlights the quantitative impact of the MTAP enzyme on methionine salvage and related pathways.

Experimental Protocols

Protocol 1: L-Methionine-¹⁵N Labeling of Mammalian Cells for Metabolomics

This protocol outlines the general steps for labeling mammalian cells with L-Methionine-¹⁵N to study one-carbon metabolism.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

-

Complete cell culture medium

-

L-Methionine-free DMEM (or other appropriate basal medium)

-

L-Methionine-¹⁵N (≥98% isotopic purity)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80:20 Methanol/Water extraction solution, pre-chilled to -80°C

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency in their standard complete medium.

-

Preparation of Labeling Medium: Prepare the "heavy" labeling medium by supplementing L-Methionine-free DMEM with L-Methionine-¹⁵N to the desired final concentration (typically the same as in the standard medium). Also, add dFBS (to minimize unlabeled methionine) and other necessary supplements like glutamine and antibiotics.

-

Media Switch: Aspirate the standard medium from the cell culture plates.

-

Washing: Quickly wash the cells once with pre-warmed PBS to remove any residual standard medium.

-

Labeling: Add the pre-warmed "heavy" labeling medium to the cells.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway and whether steady-state or kinetic flux is being measured. For one-carbon metabolism, labeling times can range from minutes to several hours.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Immediately quench metabolism by adding the pre-chilled 80:20 methanol/water extraction solution to the plate.

-

Alternatively, for rapid quenching, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate before adding the extraction solvent.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

-

Store samples at -80°C until analysis.

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol details the preparation of metabolite extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Metabolite extract from Protocol 1

-

Internal standards (e.g., a mix of ¹³C, ¹⁵N-labeled amino acids)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Autosampler vials

Procedure:

-

Thawing: Thaw the frozen metabolite extracts on ice.

-

Internal Standard Spiking: Add a known concentration of the internal standard mixture to each sample. This is crucial for accurate quantification and to correct for variations in sample processing and instrument response.

-

Centrifugation (Optional): If any precipitate has formed during thawing, centrifuge the samples again as in Protocol 1.

-

Dilution: Depending on the concentration of metabolites and the sensitivity of the mass spectrometer, samples may need to be diluted with the initial mobile phase of the LC method.

-

Transfer to Vials: Transfer the final prepared samples to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for L-Methionine-¹⁵N Metabolite Analysis

The following are general parameters for a targeted LC-MS/MS method for the analysis of L-Methionine-¹⁵N and its downstream metabolites. These parameters should be optimized for the specific instrument being used.

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | Reversed-phase C18 or HILIC column | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Column Temperature | 30 - 40 °C | |

| Injection Volume | 2 - 10 µL | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Capillary Voltage | 3.0 - 4.0 kV | |

| Desolvation Temperature | 350 - 500 °C | |

| Source Temperature | 120 - 150 °C | |

| Collision Gas | Argon | |

| MRM Transitions (Example) | Q1 (m/z) | Q3 (m/z) |

| L-Methionine-¹⁵N | 151.1 | 105.1 |

| S-Adenosylmethionine-¹⁵N | 399.1 | 250.1 |

| S-Adenosylhomocysteine-¹⁵N | 385.1 | 136.1 |

| Homocysteine-¹⁵N | 136.1 | 90.1 |

Table 2: General LC-MS/MS Parameters for L-Methionine-¹⁵N Metabolite Analysis. This table provides a starting point for developing a targeted LC-MS/MS method for the analysis of key metabolites in the methionine cycle. The MRM transitions are illustrative and should be empirically determined.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows in one-carbon metabolism research.

Figure 1: One-Carbon Metabolism Pathways. This diagram illustrates the interconnected folate and methionine cycles.

Figure 2: L-Methionine-¹⁵N Tracing Experimental Workflow. This flowchart outlines the key steps in a stable isotope tracing experiment.

Conclusion

L-Methionine-¹⁵N is an indispensable tool for dissecting the complexities of one-carbon metabolism. Through stable isotope tracing and metabolic flux analysis, researchers can gain a quantitative understanding of how this central metabolic network functions in health and disease. The detailed protocols and data presented in this guide provide a framework for designing and executing robust experiments to investigate the critical role of methionine in cellular physiology and to identify novel therapeutic targets in diseases such as cancer. The ability to trace the fate of nitrogen from methionine provides a unique and complementary perspective to carbon-based tracers, offering a more complete picture of one-carbon metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Carbon Metabolism: Linking Nutritional Biochemistry to Epigenetic Programming of Long-Term Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Methionine-¹⁵N Metabolic Labeling in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction